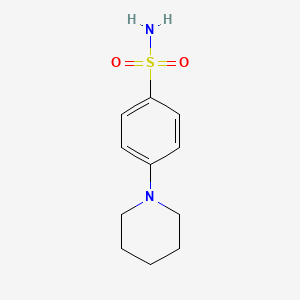

4-(Piperidin-1-YL)benzenesulfonamide

Description

Significance of Sulfonamide Scaffolds in Modern Medicinal Chemistry

The sulfonamide group (-SO2NH2) is a cornerstone in drug design and development, a legacy that began with the discovery of prontosil, the first commercially available antibacterial agent. Since then, the sulfonamide scaffold has demonstrated remarkable versatility, leading to the development of a wide array of therapeutic agents. nih.govmdpi.com These compounds are not only vital as building blocks in synthetic chemistry but also exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. nih.govnih.govnih.gov

The therapeutic potential of sulfonamides extends to the treatment of various conditions such as viral infections, cancer, inflammatory diseases, and cardiovascular disorders. mdpi.com Their mechanism of action is often attributed to their ability to inhibit specific enzymes, such as carbonic anhydrase, which is implicated in conditions like glaucoma and certain cancers. nih.govnih.gov The ongoing development of new sulfonamide derivatives highlights their enduring importance in addressing contemporary medical challenges. nih.gov

The Piperidine (B6355638) Motif as a Privileged Structure in Drug Design and Bioactivity

The piperidine ring, a six-membered nitrogen-containing heterocycle, is considered a "privileged structure" in medicinal chemistry. This designation stems from its frequent presence in a multitude of pharmaceuticals and naturally occurring alkaloids. researchgate.net The inclusion of a piperidine moiety in a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity to biological targets, improve solubility and bioavailability, and provide a rigid scaffold to orient other functional groups optimally. mdpi.com

Piperidine derivatives have been successfully utilized in a wide range of therapeutic areas, contributing to the development of anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov The versatility of the piperidine nucleus allows for extensive chemical modification, enabling chemists to fine-tune the biological activity and properties of drug candidates. researchgate.net

Rationale for Investigating 4-(Piperidin-1-YL)benzenesulfonamide Analogues in Academic Research

The investigation into analogues of this compound is driven by the synergistic potential of combining the sulfonamide and piperidine moieties. Researchers hypothesize that the unique structural arrangement of this compound can serve as a template for developing novel therapeutic agents with a range of biological activities. Academic research has focused on synthesizing and evaluating derivatives of this core structure for various applications, including as antimicrobial, anticancer, and enzyme-inhibiting agents.

Antimicrobial Research: The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Scientists have synthesized derivatives of this compound and tested their efficacy against various bacterial and fungal strains. For instance, studies have explored how modifications to this core structure influence its antimicrobial potency.

Anticancer Investigations: The benzenesulfonamide (B165840) scaffold is a known pharmacophore in a number of anticancer drugs. By incorporating the piperidine motif, researchers aim to develop novel compounds with improved efficacy and selectivity against cancer cells. Studies have investigated the potential of these analogues to induce ferroptosis in tumor cells, a form of programmed cell death, by targeting specific molecular pathways. nih.gov

Enzyme Inhibition Studies: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic benefits in several diseases. Benzenesulfonamides are classic CA inhibitors, and the addition of a piperidine ring can modulate their inhibitory activity and selectivity for different CA isoforms. Research in this area focuses on designing potent and selective inhibitors for specific CA isoforms that are overexpressed in certain cancers.

The following tables present a selection of research findings on the biological activities of various this compound analogues.

Table 1: Antimicrobial Activity of Selected Analogues

| Compound Derivative | Target Organism | Activity Measurement (e.g., MIC) | Reference |

|---|---|---|---|

| 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives | Xanthomonas axonopodis pv. vesicatoria (Bacterium) | Significant potent antimicrobial activities | nih.gov |

| 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives | Ralstonia solanacearum (Bacterium) | Significant potent antimicrobial activities | nih.gov |

| 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives | Alternaria solani (Fungus) | Significant potent antimicrobial activities | nih.gov |

| 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives | Fusarium solani (Fungus) | Significant potent antimicrobial activities | nih.gov |

Table 2: Anticancer Activity of Selected Analogues

| Compound Derivative | Cancer Cell Line | Activity Measurement (e.g., IC50) | Reference |

|---|---|---|---|

| 4-Methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA) | Tumor Cells | Inhibited proliferation, colony formation, and migration | nih.gov |

| Benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids | Mycobacterium tuberculosis H37Rv | MIC ranging from 0.78 to >25 µg/mL | researchgate.net |

Table 3: Carbonic Anhydrase Inhibition by Selected Analogues

| Compound Derivative | CA Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives (e.g., 7h) | hCA IX | 1.2 nM | nih.gov |

| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives (e.g., 7b) | hCA XII | 4.3 nM | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-16(14,15)11-6-4-10(5-7-11)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFUVTSBLLDOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352767 | |

| Record name | Benzenesulfonamide, 4-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10338-60-0 | |

| Record name | Benzenesulfonamide, 4-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity Spectrum and Mechanistic Investigations of 4 Piperidin 1 Yl Benzenesulfonamide Analogues

Carbonic Anhydrase (CA) Enzyme Inhibition Studies

Analogues of 4-(Piperidin-1-YL)benzenesulfonamide belong to the broader class of sulfonamides, which are well-established inhibitors of carbonic anhydrases (CAs). nih.gov Research has focused on synthesizing novel derivatives to understand their inhibitory potential and selectivity across various human (h) CA isoforms.

Derivatives incorporating the benzenesulfonamide (B165840) scaffold exhibit a wide range of inhibitory activities against several human carbonic anhydrase isoforms. nih.govmdpi.com Studies on series of these compounds show varied inhibition constants (Kᵢ) against the cytosolic isoforms hCA I and hCA II, as well as the transmembrane, tumor-associated isoforms hCA IX and hCA XII. nih.govnih.gov

For instance, a series of benzenesulfonamides incorporating moieties like aroylhydrazone and piperidinyl showed potent, low nanomolar activity against the widespread cytosolic isoform hCA II, with Kᵢ values ranging from 0.56 to 17.1 nM. nih.gov The same compounds generally exhibited weaker inhibition against the slower cytosolic isoform hCA I, with Kᵢ values from 86.4 nM into the micromolar range. nih.gov Similarly, ureidobenzenesulfonamides demonstrated varied inhibition, with some compounds showing Kᵢ values for hCA II as low as 15 nM. nih.gov Another series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides inhibited hCA II in a range of 3.7–40.6 nM. nih.gov

The tumor-associated isoforms are also significantly affected. Many sulfonamide derivatives strongly inhibit hCA IX, with Kᵢ values often in the low nanomolar range (4.5-47.0 nM). nih.gov Inhibition of hCA XII is also prominent, with reported Kᵢ values spanning from the sub-nanomolar (0.85 nM) to the higher nanomolar range (376 nM). nih.gov Some biphenyl- and benzylphenyl-substituted ureidobenzenesulfonamides show exceptionally low Kᵢ values for hCA XII, with one compound reaching 1.0 nM. mdpi.com

| Compound Type | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |

| Benzenesulfonamides with aroylhydrazone/piperidinyl | 86.4 nM - 32.8 µM | 0.56 - 17.1 nM | 4.5 - 553 nM | 0.85 - 376 nM |

| Ureido-substituted benzenesulfonamides (U-NO₂) | - | 15 nM | 1 nM | 6 nM |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Nanomolar range | 3.7 - 40.6 nM | Sub-nanomolar (0.8 nM) | Nanomolar range |

| Benzylphenyl-ureidobenzenesulfonamides | - | - | 8.2 nM | 1.0 nM |

Note: Data compiled from multiple studies and represents ranges or specific examples of inhibitory activity. nih.govmdpi.comnih.govnih.gov

A primary goal in the development of sulfonamide-based inhibitors is achieving selectivity for specific CA isoforms, particularly the tumor-associated hCA IX and hCA XII, over the ubiquitous cytosolic "off-target" isoforms hCA I and II. researchgate.net The overexpression of hCA IX and hCA XII in various cancers makes them attractive therapeutic targets, and their inhibition can reduce tumor growth and proliferation. nih.gov

Researchers have successfully designed compounds with significant selectivity. For example, ureido-substituted benzenesulfonamides (USBs) have shown great promise as potent and selective inhibitors of hCA IX and XII. nih.gov This selectivity is attributed to specific interactions within the enzyme's active site. The presence of a bulky residue like Phenylalanine 131 in hCA II can cause steric hindrance, weakening inhibitor binding, whereas hCA IX and hCA XII have smaller residues (Valine and Alanine, respectively) at the same position, allowing for more favorable binding of the inhibitor's "tail" group. nih.gov

Similarly, certain N-carbamimidoylbenzenesulfonamide derivatives were found to be inactive against hCA I and II (Kᵢ > 100 µM) while moderately inhibiting hCA IX and XII in the submicromolar to micromolar ranges. nih.gov This demonstrates a high degree of selectivity toward the cancer-related isoforms. nih.gov One study reported a derivative that was the most selective against both hCA IX and hCA XII over hCA I (selectivity ratios of 78 and 458, respectively) and hCA II (selectivity ratios of 10 and 56, respectively). researchgate.net

| Compound Class | Selectivity Target | Selectivity Ratio (hCA II / Target) | Selectivity Ratio (hCA I / Target) |

| Ureido-substituted benzenesulfonamide (U-NO₂) | hCA IX | 15 | - |

| Ureido-substituted benzenesulfonamide (U-NO₂) | hCA XII | 2 | - |

| Biphenyl-ureidobenzenesulfonamide (Compound 4) | hCA XII | > 202 | > 153 |

| N-carbamimidoylbenzenesulfonamide (Compound 23) | hCA IX | 10 | 78 |

| N-carbamimidoylbenzenesulfonamide (Compound 23) | hCA XII | 56 | 458 |

Note: Selectivity is calculated as the ratio of Kᵢ values (Kᵢ of off-target isoform / Kᵢ of target isoform). Data from multiple sources. mdpi.comnih.govresearchgate.net

The determination of inhibition constants (Kᵢ) for sulfonamide analogues against various carbonic anhydrase isoforms is performed using a range of established biochemical and enzymatic assays.

One common method is a spectrophotometric assay that measures the CA-catalyzed hydrolysis of a substrate like p-nitrophenyl acetate (B1210297) to the colored product, p-nitrophenol. nih.gov The rate of product formation is monitored over time, and the assay is conducted with and without the inhibitor to determine its effect on enzyme activity. nih.gov A stopped-flow instrument is often used for measuring the kinetics of the CO₂ hydration reaction, which is the physiological function of CA. acs.org

Other biophysical techniques are also employed to measure the binding affinity between the inhibitor and the enzyme. The fluorescent thermal shift assay (FTSA), also known as differential scanning fluorimetry, measures changes in the thermal denaturation temperature of the enzyme upon ligand binding to determine the dissociation constant (KᏧ). nih.gov Isothermal titration calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction. nih.gov Additionally, high-performance liquid chromatography (HPLC) combined with gel filtration can be used to determine dissociation constants for CA-inhibitor complexes. umich.edu For these assays, inhibitor and enzyme solutions are typically preincubated together before the reaction is initiated. acs.org

Antimicrobial Research Perspectives

Analogues of this compound have also been investigated for their antimicrobial properties. The piperidine (B6355638) ring is a common structural feature in many pharmaceutical agents, and its incorporation into novel compounds is a strategy for developing new antibacterial agents. biomedpharmajournal.orgbiointerfaceresearch.com

Several studies have demonstrated the efficacy of piperidine and sulfonamide derivatives against Gram-positive bacteria. The derivatization of fluoroquinolones with benzenesulfonylamido groups has been shown to shift their antimicrobial activity, making them more active against Gram-positive strains than Gram-negative ones. nih.gov

Various piperidin-4-one derivatives have been synthesized and screened for activity against Gram-positive pathogens like Staphylococcus aureus. biomedpharmajournal.orgyu.edu.jo In one study, newly synthesized piperidine derivatives showed activity against Staphylococcus aureus, with some compounds demonstrating good activity relative to the standard drug chloramphenicol. biointerfaceresearch.com Curcumin analogues containing a 4-piperidone (B1582916) ring were also found to be more effective against Gram-positive bacteria, such as Bacillus subtilis, compared to Gram-negative strains. researchgate.net The antibacterial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth. biomedpharmajournal.org

| Compound Class | Gram-Positive Bacterium | Activity Noted |

| Benzenesulfonamide Fluoroquinolones | General Gram-positives | Shifted activity to be more potent vs. Gram-positives |

| Piperidin-4-one Thiosemicarbazones | Staphylococcus aureus | Exhibited significant antimicrobial activity |

| 4-Piperidone Curcumin Analogues | Bacillus subtilis | More effective against Gram-positives than negatives |

| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | Showed antimicrobial activity |

| Piperidine derivatives from Wittig olefination | Staphylococcus aureus | Good activity compared to chloramphenicol |

Note: Table summarizes findings on antibacterial activity from various studies. biomedpharmajournal.orgbiointerfaceresearch.comnih.govresearchgate.netresearchgate.net

The activity of this compound analogues against Gram-negative bacteria has also been explored, though outcomes can be more varied. The highly organized outer membrane of Gram-negative bacteria presents a formidable barrier to foreign agents, making them intrinsically more resistant to many antibacterial compounds. mdpi.commdpi.com

Nevertheless, some piperidine and sulfonamide derivatives have shown promise. Synthesized N-pyridin-3-yl-benzenesulfonamide was tested against Gram-negative bacteria such as Salmonella typhi and Escherichia coli and was found to possess antimicrobial activity. researchgate.net Other studies on piperidin-4-one derivatives also tested activity against Gram-negative strains like Enterobacter sp. and E. coli. biointerfaceresearch.comyu.edu.jo In some cases, the derivatization of a parent compound can lead to reduced activity against Gram-negative bacteria. For example, the addition of benzenesulfonylamido groups to classic fluoroquinolones shifted their activity away from being more active against Gram-negative strains. nih.gov Conversely, some novel sulfonamide derivatives containing a piperidine moiety have demonstrated excellent activity against plant-pathogenic Gram-negative bacteria like Xanthomonas oryzae pv. oryzae, where they appear to act by disrupting cell membrane integrity. mdpi.com

| Compound Class | Gram-Negative Bacterium | Activity Noted |

| N-pyridin-3-yl-benzenesulfonamide | Salmonella typhi, E. coli | Possesses antimicrobial activity |

| Piperidine derivatives from Wittig olefination | Escherichia coli | Active against E. coli |

| Piperidin-4-one Thiosemicarbazones | Enterobacter sp. | Showed antimicrobial activity |

| Sulfonamides with piperidine moiety | Xanthomonas oryzae (plant) | Excellent in vitro antibacterial potency |

| Benzenesulfonamide Fluoroquinolones | General Gram-negatives | Activity shifted to be less potent vs. Gram-negatives |

Note: Table summarizes findings on antibacterial activity from various studies. biointerfaceresearch.comnih.govyu.edu.joresearchgate.netmdpi.com

Antifungal Efficacy Against Pathogenic Fungi

Derivatives of this compound have demonstrated notable antifungal properties against a range of pathogenic fungi. Studies have explored the structure-activity relationships of these compounds to optimize their efficacy. For instance, certain synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were evaluated for their in vitro antifungal activity against Alternaria solani and Fusarium solani, which are significant plant pathogens. nih.govresearchgate.net The results indicated that the nature of substitutions on both the benzhydryl and sulfonamide rings plays a crucial role in their antifungal potency. nih.gov Specifically, compounds with electron-withdrawing groups on the benzhydryl ring and electron-donating groups on the sulfonamide ring exhibited enhanced activity. nih.gov

In other research, a series of novel piperidine derivatives were synthesized and assessed for their activity against various fungal species, including Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net While some compounds showed no activity, others displayed varying degrees of inhibition against these fungi. researchgate.net Furthermore, the antifungal potential of chemical constituents from Piper pesaresanum and their synthesized derivatives was investigated against phytopathogenic fungi. nih.gov Dihydrochalcones and acid derivatives, in particular, were found to be active, with preliminary structure-activity relationship studies suggesting the importance of prenylated chains and carboxyl groups for the antifungal activity of benzoic acid derivatives. nih.gov

The development of novel azole derivatives containing benzanilide (B160483) has also shown promise in combating drug-resistant fungal infections. These compounds exhibited significant antifungal activity, including against fluconazole-resistant Candida albicans. rsc.org Mechanistic studies revealed that these derivatives can inhibit fungal CYP51, thereby blocking the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. rsc.org

Inhibition of Microbial Biofilm Formation

Analogues of this compound have been investigated for their capacity to inhibit the formation of microbial biofilms, a key virulence factor in many pathogenic microorganisms. Biofilms are structured communities of microbial cells enclosed in a self-produced polymeric matrix, which provides protection against host immune responses and antimicrobial agents. researchgate.netresearchgate.net

Research has shown that certain amide chalcones linked with different secondary amines, including piperidine, can significantly inhibit biofilm formation in bacteria such as Staphylococcus aureus, Micrococcus luteus, and Pseudomonas aeruginosa. nih.gov The inhibition of biofilm formation is a critical strategy to overcome antimicrobial drug resistance. researchgate.net Various strategies are being explored to control biofilm formation, including targeting enzymes and proteins involved in the adhesion pathways that lead to the formation of these resistant structures. nih.gov

The regulatory mechanisms of bacterial quorum sensing, a cell-to-cell communication process that coordinates gene expression and is crucial for biofilm formation, are a primary target for the development of antibiofilm agents. frontiersin.orgnih.gov Natural active substances extracted from plants have been identified as quorum sensing inhibitors that can regulate bacterial biofilm formation. frontiersin.org For instance, certain phenols have been shown to inhibit biofilm formation by reducing the expression of quorum sensing-controlled virulence factors. frontiersin.org Additionally, some newly developed azole derivatives have demonstrated the ability to inhibit biofilm formation and the expression of resistance-related genes in fungi. rsc.org

Antineoplastic Investigations and Cellular Mechanism Research

In Vitro Cytotoxicity Assessments in Cancer Cell Lines

A significant body of research has focused on the in vitro cytotoxic effects of this compound analogues against a variety of human cancer cell lines. These studies aim to identify potent anticancer agents and elucidate their structure-activity relationships.

For example, a novel benzenesulfonamide-1,2,3-triazole hybrid, compound 7c, demonstrated potent inhibition of cell proliferation against several ovarian cancer cell lines, with IC50 values of 1.82µM, 0.54µM, 3.91µM, and 2.13µM against OC-314, OVCAR-8, SKOV3, and Caov-3 cell lines, respectively. nih.gov Similarly, indole-based benzenesulfonamide derivatives have shown encouraging cytotoxicity, with one compound exhibiting IC50 values of 2.97 ± 0.39 µM against human hepatoma HepG2 cells and 28.34 ± 2.21 µM against human glioblastoma T98G cells. researchgate.net

Other studies have reported on the cytotoxic activity of N-ethyl toluene-4-sulphonamide (8a) and 2,5-Dichlorothiophene-3-sulphonamide (8b) against HeLa, MDA-MB-231, and MCF-7 cancer cell lines, with IC50 values ranging from 1.62 to 12.74 µM. mdpi.com Furthermore, new 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were found to be cytotoxic against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cells. mdpi.com The most potent of these, compound 30, had an IC50 of 8 µM against the HCT-116 cell line. mdpi.com

Benzenesulfonamide-bearing imidazole (B134444) derivatives have also been evaluated, with the most cytotoxic compound showing an EC50 of 27.8 ± 2.8 µM against the IGR39 human malignant melanoma cell line and 20.5 ± 3.6 µM against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov Additionally, novel N-(piperidine-4-yl)benzamide derivatives have been synthesized and evaluated for their antitumor activity, with one compound showing potent activity against HepG2 cells with an IC50 value of 0.25 µm. nih.gov

| Compound/Derivative | Cancer Cell Line | IC50/EC50 Value | Source |

|---|---|---|---|

| Benzenesulfonamide-1,2,3-triazole hybrid (7c) | OVCAR-8 | 0.54 µM | nih.gov |

| Benzenesulfonamide-1,2,3-triazole hybrid (7c) | OC-314 | 1.82 µM | nih.gov |

| Benzenesulfonamide-1,2,3-triazole hybrid (7c) | Caov-3 | 2.13 µM | nih.gov |

| Benzenesulfonamide-1,2,3-triazole hybrid (7c) | SKOV3 | 3.91 µM | nih.gov |

| Indole-based benzenesulfonamide | HepG2 | 2.97 ± 0.39 µM | researchgate.net |

| Indole-based benzenesulfonamide | T98G | 28.34 ± 2.21 µM | researchgate.net |

| 2,5-Dichlorothiophene-3-sulphonamide (8b) | MDA-MB231 | 4.62 ± 0.13 µM | mdpi.com |

| 2,5-Dichlorothiophene-3-sulphonamide (8b) | MCF-7 | 7.13 ± 0.13 µM | mdpi.com |

| 2,5-Dichlorothiophene-3-sulphonamide (8b) | HeLa | 7.2 ± 1.12 µM | mdpi.com |

| 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine (30) | HCT-116 | 8 µM | mdpi.com |

| Benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 | 20.5 ± 3.6 µM | nih.gov |

| Benzenesulfonamide-bearing imidazole derivative | IGR39 | 27.8 ± 2.8 µM | nih.gov |

| N-(piperidine-4-yl)benzamide derivative (47) | HepG2 | 0.25 µM | nih.gov |

Studies on Cell Cycle Perturbation and Apoptosis Induction Pathways

Analogues of this compound have been shown to exert their anticancer effects by inducing cell cycle arrest and promoting apoptosis in cancer cells. For instance, certain sulfonic styrylquinazoline (B1260680) derivatives were found to cause cell cycle arrest in the G2/M phase in both K562 and U-251 cancer cell lines. mdpi.com One derivative, at a concentration of 0.35 µM, significantly increased the percentage of K562 cells in the G2/M phase from 27.78% to 43.46%. mdpi.com Similarly, niclosamide, an anti-tapeworm drug, has been shown to induce cell cycle arrest in the G1 phase in head and neck squamous cell carcinoma cell lines. frontiersin.org

The induction of apoptosis is another key mechanism by which these compounds exhibit their anticancer activity. A study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives revealed that one of the most cytotoxic compounds induced apoptosis in cancer cells, causing a decrease in mitochondrial membrane potential and an increase in the number of cells in the sub-G1 phase. mdpi.com The loss of mitochondrial membrane potential is an early indicator of apoptosis. mdpi.com

Furthermore, a novel N-(piperidine-4-yl)benzamide derivative was found to induce cell cycle arrest in HepG2 cells through a p53/p21-dependent pathway. nih.gov Western blot analysis showed that this compound inhibited the expression of cyclin B1 and p-Rb while enhancing the expression of p21, p53, and Rb. nih.gov Some benzenesulfonamide derivatives have also been reported to induce apoptosis in cancer cell lines at all phases of the cell cycle. researchgate.net

Exploration of Molecular Targets within Cancer Biology (e.g., KEAP1-NRF2-GPX4 Axis, Estrogen Receptors)

Recent research has begun to uncover the specific molecular targets of this compound analogues within cancer cells, providing insights into their mechanisms of action. One such target is the KEAP1-NRF2-GPX4 axis, which plays a crucial role in regulating tumor cell proliferation, drug resistance, and ferroptosis. nih.govnih.gov A study on 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA) demonstrated that it could induce ferroptosis in tumor cells by targeting this axis. nih.govnih.gov PMSA was found to inhibit tumor cell proliferation, migration, and colony formation, and these effects could be reversed by a ferroptosis inhibitor. nih.govnih.gov Molecular docking studies revealed that PMSA could bind to NRF2, thereby inhibiting its activity and leading to a reduction in the expression of downstream targets like GPX4. nih.govnih.gov

Estrogen receptors (ERs) are another important target in cancer therapy, particularly for hormone-responsive cancers like breast cancer. mdpi.com Selective estrogen receptor modulators (SERMs) are a class of drugs that act on ERs. wikipedia.org Researchers have designed and synthesized 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as novel tunable ER modulators. nih.gov The introduction of hydrophobic substituents on the nitrogen atom of the piperidine ring was found to enhance the binding affinity to ERα. nih.gov In silico approaches have also been used to discover novel pyrazoline benzenesulfonamide derivatives as potential anti-breast cancer agents that target ERα. mdpi.com

Enzyme Inhibition Beyond Carbonic Anhydrase

While the inhibition of carbonic anhydrase is a well-established activity of sulfonamides, research has expanded to explore the inhibitory effects of this compound analogues on other enzymes. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized, showing inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII at nanomolar concentrations. nih.gov Some of these compounds displayed high activity and selectivity for the cancer-related isoforms hCA IX and hCA XII. nih.gov

Similarly, a series of novel benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides synthesized via click chemistry were found to be medium potency inhibitors of the cytosolic carbonic anhydrase isoforms I and II, and low nanomolar to subnanomolar inhibitors of the tumor-associated isoforms hCA IX and XII. nih.gov Another study on 4-anilinoquinazoline-based benzenesulfonamides also demonstrated significant inhibitory activity against the tumor-associated isoforms hCA IX and XII. semanticscholar.org

Beyond carbonic anhydrases, the inhibitory potential of these compounds against other enzyme classes is an active area of investigation. This exploration could lead to the discovery of novel therapeutic agents for a variety of diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition for Neurological Applications

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease (AD) by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov A number of studies have synthesized and evaluated this compound analogues for their potential as cholinesterase inhibitors. nih.govmdpi.comnih.gov

One study synthesized a series of 4-phthalimidobenzenesulfonamide derivatives and tested their inhibitory activities against AChE and BChE. nih.gov The results indicated that these compounds were generally more potent against AChE, with compound 7 being the most active against AChE (IC₅₀ = 1.35 ± 0.08 μM) and compound 3 showing the highest inhibition against BChE (IC₅₀ = 13.41 ± 0.62 μM). nih.gov Molecular docking studies suggested that the most active compound, 7 , interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

Another series of novel compounds, including derivatives of 1-benzyl-piperidin-4-yl-lipoic amide, were synthesized and evaluated for their cholinesterase inhibitory activities. researchgate.net While the parent compounds showed little to no activity, the hybrid molecules demonstrated significant BChE inhibition. researchgate.net Notably, compound 17 was an effective inhibitor of both AChE (IC₅₀ = 1.75 ± 0.30 μM) and BChE (IC₅₀ = 5.61 ± 1.25 μM), with potency comparable to the standard drug galantamine. researchgate.net Kinetic studies revealed a mixed type of inhibition for AChE and a non-competitive type for BChE. researchgate.net

Furthermore, research into 2-(9-acridinylamino)-2-oxoethyl piperazine (B1678402)/piperidine/morpholinecarbodithioate derivatives identified several compounds with specific and promising action against BChE. nih.govresearchgate.netnih.gov Compound 4m from this series was a particularly potent BChE inhibitor with an IC₅₀ of 0.092 µM. nih.gov Another compound, 4n , demonstrated inhibitory activity against both enzymes. nih.govresearchgate.netnih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected this compound Analogues

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 7 (4-phthalimidobenzenesulfonamide derivative) | AChE | 1.35 ± 0.08 | nih.gov |

| 3 (4-phthalimidobenzenesulfonamide derivative) | BChE | 13.41 ± 0.62 | nih.gov |

| 17 (1-benzyl-piperidin-4-yl-lipoic amide derivative) | AChE | 1.75 ± 0.30 | researchgate.net |

| 17 (1-benzyl-piperidin-4-yl-lipoic amide derivative) | BChE | 5.61 ± 1.25 | researchgate.net |

| 4m (2-(9-acridinylamino)-2-oxoethyl piperidine derivative) | BChE | 0.092 | nih.gov |

| 4n (2-(9-acridinylamino)-2-oxoethyl piperidine derivative) | AChE & BChE | - | nih.govresearchgate.netnih.gov |

Lipoxygenase (LOX) Enzyme Inhibition

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of inflammatory mediators. nih.govrug.nl The inhibition of these enzymes, particularly 5-LOX and 12-LOX, is a key target for anti-inflammatory drug development. nih.govwustl.edu Analogues of this compound have been investigated for their potential to inhibit LOX enzymes.

One study focused on the design and synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffolds as potent and selective inhibitors of 12-LOX. nih.gov Several compounds from this series displayed nanomolar potency against 12-LOX and excellent selectivity over other related lipoxygenases and cyclooxygenases. nih.gov For example, the benzoxazole (B165842) (36 ) and benzimidazole (B57391) (37 ) derivatives showed good potency, and replacing the thiazole (B1198619) with a thiophene (B33073) (38 ) improved potency over tenfold. nih.gov The phenyl derivative (48 ) also demonstrated potent inhibition against 12-LOX with an IC₅₀ of 0.5 µM. nih.gov These compounds were also shown to inhibit PAR-4 induced aggregation and calcium mobilization in human platelets. nih.gov

Another research effort developed a series of 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives as multi-target anti-inflammatory agents with inhibitory activity against both COX-2 and 5-LOX. wustl.edu This approach aimed to combine the inhibition of two key enzymes in the inflammatory cascade. wustl.edu

Table 2: 12-Lipoxygenase Inhibitory Activity of Selected Analogues

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| 39 (benzothiazole derivative) | 0.24 | nih.gov |

| 48 (phenyl derivative) | 0.5 | nih.gov |

Other Pharmacological Explorations

Beyond the specific enzyme inhibitions detailed above, analogues of this compound have been explored for a variety of other pharmacological activities, including anti-inflammatory, antidiabetic, and antioxidant effects.

Anti-inflammatory Response Modulation

The anti-inflammatory potential of this compound analogues has been a significant area of investigation. mdpi.comnih.gov One study synthesized novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine and evaluated their anti-inflammatory activity in a rat model of carrageenan-induced paw edema. mdpi.com These compounds were found to suppress pro-inflammatory mediators. mdpi.com

Another study focused on 2-(piperidin-4-yl)acetamides as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxyeicosatrienoic acids. mdpi.comnih.gov A selected compound from this series displayed anti-inflammatory effects with higher effectiveness than the reference sEH inhibitor, TPPU. mdpi.comnih.gov

Furthermore, a study on piperlotines, which share structural similarities, showed that derivatives exhibited excellent in vivo anti-inflammatory activity in mice, particularly through topical administration in the TPA acute inflammation model. scielo.org.mx The trifluoromethyl derivative 6 was identified as a particularly potent compound. scielo.org.mx

Antidiabetic Potential

The potential of benzenesulfonamide derivatives as antidiabetic agents has been explored in several studies. nih.govnih.gov One study synthesized a series of N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives and evaluated their in-vivo antidiabetic activities in a streptozotocin-induced diabetic rat model. nih.govnih.gov Several of these derivatives showed considerable biological efficacy, with four compounds being particularly effective. nih.govnih.gov

Another area of research has focused on piperazine sulphonamide derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. pensoft.net One promising compound, 8h , significantly decreased serum glucose levels in an in-vivo oral glucose tolerance test (OGTT) and had a substantial antihyperglycemic effect in a 21-day study in diabetic rats. pensoft.net

Research into thiazolidin-4-one benzenesulfonamide hybrids as peroxisome proliferator-activated receptor γ (PPARγ) agonists has also shown promise. lincoln.ac.uk Compounds 9i and 10d improved insulin (B600854) secretion and demonstrated antidiabetic effects in rats. lincoln.ac.uk Compound 9i showed better antidiabetic activity than the standard drug pioglitazone (B448) and also improved diabetic complications by decreasing liver serum enzymes and restoring kidney function. lincoln.ac.uk

Antioxidant Activity Evaluation

The antioxidant properties of piperidine-containing compounds have been a subject of interest. innovareacademics.in A review of the antioxidant profile of various piperidine derivatives highlighted their potential as antioxidant agents. innovareacademics.in

One study synthesized novel iodoquinazolinone derivatives bearing a benzenesulfonamide moiety and screened them for their antioxidant potential. nih.gov Compound 14 , a 2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl) acetamide, was identified as the most active scaffold. nih.gov In vivo studies in irradiated mice showed that compound 14 possessed antioxidant activity, mitigating oxidative stress by decreasing myeloperoxidase (MPO) levels and increasing glutathione (B108866) (GSH) levels. nih.gov It also displayed significant free radical scavenging activity in a DPPH assay with an IC₅₀ of 95.54 µM, which was more potent than vitamin C. nih.gov

Receptor Modulatory Activities (e.g., 5-HT₆ Receptors, Opioid Receptors)

The this compound scaffold has served as a versatile template for the development of potent and selective ligands targeting various G-protein coupled receptors (GPCRs). Research has particularly focused on the modulation of serotonin (B10506) (5-HT) and opioid receptors, with structural modifications of the parent molecule leading to analogues with high affinity for specific receptor subtypes.

5-HT₆ Receptors

Analogues of this compound have emerged as a significant class of 5-HT₆ receptor antagonists. The 5-HT₆ receptor, primarily expressed in the central nervous system (CNS), is a key target for potential cognitive enhancement therapies in neurodegenerative disorders. The benzenesulfonamide core, often linked to a piperidine or a bioisosteric piperazine ring, is a common feature in many high-affinity 5-HT₆ ligands.

Quantitative structure-activity relationship (QSAR) studies on a series of piperidinyl-sulphonamide derivatives have provided insights into the molecular features crucial for high 5-HT₆ binding affinity. nih.gov These analyses have highlighted the importance of specific topological and molecular descriptors, such as the arrangement of nitrogen and oxygen atoms and the presence of certain carbon fragments, in optimizing receptor binding. nih.gov

Extensive research has led to the development of potent analogues. For instance, a series of 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives were synthesized and evaluated as 5-HT₆R antagonists. nih.gov Within this series, several compounds demonstrated potent binding affinity at the receptor. nih.gov Similarly, the discovery of (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides yielded compounds with high affinity (pKi > 8) for the 5-HT₆ receptor and excellent selectivity (>100-fold) over other serotonin and dopamine (B1211576) receptor subtypes. nih.govresearchgate.net Further modifications, such as the development of N-arylsulfonylindoles, have also produced ligands with significant 5-HT₆ receptor affinity. mdpi.com For example, the unsubstituted analogue PUC-10 was identified as a high-affinity antagonist with a Ki value of 14.6 nM. mdpi.com

| Compound Name/Series | Core Structure | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| PUC-10 | N-Arylsulfonylindole | 14.6 nM | mdpi.com |

| Compound 4d (5-fluoro analogue of PUC-10) | N-Arylsulfonylindole | 58 nM | mdpi.com |

| Compound 4l (5-methoxy analogue of PUC-10) | N-Arylsulfonylindole | 160 nM | mdpi.com |

| (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides | Quinolinyl Arylsulfonamide | High Affinity (pKi > 8) | nih.gov |

| 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives (e.g., 6p) | Indole (B1671886) Sulfonamide | Potent Affinity | nih.gov |

Opioid Receptors

In contrast to the extensive investigation of this chemical class at 5-HT₆ receptors, there is limited published research on the direct modulatory activity of strict this compound analogues at opioid receptors. However, structurally related compounds that incorporate the piperidine moiety, but belong to different chemical classes, have been extensively studied for their opioid receptor activity. These findings provide a broader context for the pharmacological potential of the piperidine scaffold.

For example, the 4-anilidopiperidine structure is central to the potent µ-opioid agonist fentanyl and its derivatives. nih.govnih.gov Modifications of this scaffold have led to the development of compounds with a range of activities, from potent analgesics to agents that selectively reverse opioid-induced respiratory depression. nih.gov

Furthermore, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as a class of pure opioid receptor antagonists, with their activity being independent of the nature of the N-substituent. nih.gov A related series of 1-substituted 4-(3-hydroxyphenyl)piperazines also demonstrated pure antagonist properties with low nanomolar potencies at µ, δ, and κ opioid receptors. nih.gov One such compound, (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine substituted with an N-phenylpropyl group, showed Ke values of 1.01 nM, 6.99 nM, and 1.57 nM at the µ, δ, and κ receptors, respectively. nih.gov

| Compound Name/Series | Chemical Class | Target Receptor(s) | Activity (Ke) | Reference |

|---|---|---|---|---|

| N-phenylpropyl (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine | Phenylpiperazine | μ, δ, κ | 1.01 nM (μ), 6.99 nM (δ), 1.57 nM (κ) | nih.gov |

| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | Phenylpiperidine | μ, δ, κ | 8.47 nM (μ), 34.3 nM (δ), 36.8 nM (κ) | nih.gov |

| N-methyl-4-(3-hydroxyphenyl)piperidine | Phenylpiperidine | μ, κ | 508 nM (μ), 194 nM (κ) | nih.gov |

| (-)-RTI-5989-54 | Benzamide (B126) | δ | Full Agonist (EC50 = 17.6 nM) | rti.org |

Structure Activity Relationship Sar Elucidation and Advanced Molecular Design Principles

Identification of Pharmacophoric Features within the 4-(Piperidin-1-YL)benzenesulfonamide Scaffold

A pharmacophore model for the this compound scaffold identifies several key features essential for its biological activity. The primary components are the benzenesulfonamide (B165840) group and the piperidine (B6355638) ring.

The benzenesulfonamide moiety is a well-established pharmacophore, most recognized for its role as a zinc-binding group (ZBG). nih.govmdpi.com In many target enzymes, such as carbonic anhydrases (CAs), the sulfonamide group (-SO₂NH₂) coordinates with the Zn²⁺ ion in the active site. This interaction is a cornerstone of the inhibitory activity of numerous drugs. The deprotonated sulfonamide nitrogen forms a strong bond with the zinc ion, mimicking the transition state of the enzyme's natural substrate. The aromatic phenyl ring serves as a rigid core, properly orienting the sulfonamide group for this critical interaction and providing a platform for further substitutions that can modulate electronic properties and engage in additional binding interactions. mdpi.com

Together, these two moieties form a foundational pharmacophore. The sulfonamide provides the primary anchoring interaction with a metallic cofactor, while the piperidine ring secures the molecule within the binding pocket through secondary interactions, contributing to both affinity and selectivity.

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

Systematic modification of the this compound scaffold has been a key strategy to probe its SAR and to optimize its pharmacological profile. These modifications typically involve substitutions on the benzenesulfonamide phenyl ring and alterations to the piperidine ring.

Substitutions on the phenyl ring of the benzenesulfonamide moiety can profoundly impact the compound's electronic properties, acidity of the sulfonamide group, and steric interactions within the target's active site.

Research on novel inhibitors for cancer-associated carbonic anhydrase (CA) isoforms IX and XII provides clear examples of these effects. A series of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives showed that substitutions on a terminal phenyl ring, connected via a linker to the core scaffold, significantly influenced inhibitory activity. For instance, the introduction of a 4-fluoro substituent (Compound 7h ) resulted in the most effective inhibitor of hCA IX, while a 4-hydroxy substituent (Compound 7b ) yielded the most potent inhibitor of hCA XII. nih.gov This demonstrates that even subtle electronic changes can tune the selectivity between closely related enzyme isoforms.

In another study focusing on anticancer agents, a series of 4-thiazolone-based benzenesulfonamides revealed that electron-donating groups generally conferred better inhibitory effects against breast cancer cell lines than electron-withdrawing groups. rsc.org Specifically, a compound featuring a vanillin (B372448) tail (4h ), which includes electron-donating methoxy (B1213986) and hydroxy groups, exhibited the highest inhibitory activity against both MDA-MB-231 and MCF-7 cell lines. rsc.org In contrast, derivatives with electron-withdrawing nitro groups (4g ) also showed high potency, suggesting that the relationship is complex and depends on the specific interactions within the binding site. rsc.org

Table 1: Influence of Phenyl Ring Substitutions on Biological Activity

| Compound | Substituent (R) | Target/Assay | Activity (Ki or IC50) | Reference |

|---|---|---|---|---|

| 7h | 4-Fluoro | hCA IX Inhibition (Ki) | 1.2 nM | nih.gov |

| 7b | 4-Hydroxy | hCA XII Inhibition (Ki) | 4.3 nM | nih.gov |

| 4h | 4-Hydroxy-3-methoxy (Vanillin) | Antiproliferative (MCF-7, IC50) | 1.52 µM | rsc.org |

| 4g | 4-Nitro | Antiproliferative (MCF-7, IC50) | 2.55 µM | rsc.org |

| 4b | 4-Hydroxy | Antiproliferative (MCF-7, IC50) | 3.63 µM | rsc.org |

| 4c | 4-Methoxy | Antiproliferative (MCF-7, IC50) | 3.67 µM | rsc.org |

Modifications to the piperidine ring can alter the compound's conformational preferences, lipophilicity, and ability to form specific interactions with the target protein. Substituents on the piperidine ring can adopt either axial or equatorial positions, which can dictate the orientation of the entire molecule within the binding site.

In the development of piperidine-substituted sulfonamides as anticancer agents, the position of a methyl group on the piperidine ring was found to be a critical determinant of activity. The highest anticancer properties were observed when the methyl group was at the 3- or 4-position of the piperidine ring, highlighting the sensitivity of the biological target to the specific topology of the inhibitor. ajchem-a.com

Another study on a series of benzene-1,4-disulfonamides, where one sulfonamide was attached to a substituted piperidine, explored the impact of various substituents on the piperidine ring for cytotoxicity against pancreatic cancer cell lines. Replacing a piperidine hydrogen with different groups led to significant variations in potency. For example, replacing a carboxylate group on the piperidine with a metabolically stable oxetane (B1205548) amide (Compound 38 ) maintained reasonable potency while significantly improving metabolic stability. nih.gov Further modifications, such as introducing a piperidine linker itself (Compound 51 ), led to highly potent cytotoxicity. nih.gov

Table 2: Impact of Piperidine Ring Modifications on Cytotoxicity

| Compound | Piperidine Modification/Substituent | Target/Assay | Activity (IC50) | Reference |

|---|---|---|---|---|

| 18 | 4-(N-Boc)amino | Cytotoxicity (MIA PaCa-2) | 0.9 µM | nih.gov |

| 38 | 4-(Oxetan-3-yl)carboxamido | Cytotoxicity (MIA PaCa-2) | 2.3 µM | nih.gov |

| 51 | 4-(((tert-butoxycarbonyl)amino)methyl) | Cytotoxicity (MIA PaCa-2) | 0.07 µM | nih.gov |

| 115d | 3-Methylpiperidine | Anticancer Activity | High | ajchem-a.com |

| 115e | 4-Methylpiperidine | Anticancer Activity | High | ajchem-a.com |

The linker connecting the benzenesulfonamide and piperidine moieties, or additional groups, plays a significant role in defining the spatial relationship between these key pharmacophoric elements. The nature, length, and rigidity of the linker can influence binding affinity and selectivity.

In a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides designed as CA inhibitors, a carbonyl group serves as the linker between the benzenesulfonamide phenyl ring and the piperidine ring. nih.gov This amide linker introduces a degree of rigidity and specific hydrogen bonding capabilities. The flexibility and hydrophilicity were further modulated by attaching piperazine (B1678402) and benzylamine (B48309) amides to the 4-position of the piperidine, which enhanced activity and selectivity for cancer-related CA isoforms by enabling interactions with residues in the hydrophilic portion of the active site. nih.gov

In a different approach, the direct linkage between the piperidine nitrogen and the sulfonyl group is a common motif. However, introducing other linkers has been explored. For instance, indole-based benzenesulfonamides have been synthesized where various amide linkers connect the indole (B1671886) scaffold to the 4-aminobenzenesulfonamide, allowing for flexibility and the potential for new hydrogen bond interactions. mdpi.com

Bioisosteric replacement of linkers is another important strategy. The substitution of a sulfonate ester linkage (-O-SO₂-) with a more stable sulfonamide linkage (-NH-SO₂-) between two phenyl rings in a series of antimitotic agents was shown to be a successful strategy, yielding compounds with potent antiproliferative activities. nih.gov This demonstrates that the sulfonamide group can serve not only as a primary pharmacophore but also as a robust and effective bridging unit.

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis of the piperidine ring is particularly important. The ring typically adopts a chair conformation, and substituents can occupy either equatorial or axial positions. The N-H atom in an unsubstituted piperidine ring generally prefers the equatorial position. rsc.org For substituted piperidines, the presence of polar substituents can significantly influence the conformational equilibrium. Upon protonation of the piperidine nitrogen, electrostatic interactions can lead to a stabilization of the axial conformer, which may be the preferred binding conformation for certain biological targets. nih.gov

Molecular modeling and docking studies are invaluable tools for correlating conformation with activity. For the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, docking studies revealed that the benzenesulfonamide moiety inserts deeply into the CA active site. nih.gov The sulfonamide group coordinates the active site zinc ion, an interaction stabilized by hydrogen bonds with the residue Thr199. The specific conformation adopted by the rest of the molecule, including the piperidine ring and its substituents, determines how it interacts with other residues in the active site, thereby dictating isoform selectivity. nih.gov The ability of a compound to adopt a low-energy conformation that maximizes these favorable interactions is directly correlated with its inhibitory potency.

Rational Design Strategies for Optimizing Biological Performance

The optimization of the this compound scaffold into potent and selective drug candidates relies on rational design strategies, which integrate SAR data with structural biology and computational modeling. longdom.orgnih.gov

One prominent strategy is structure-based drug design (SBDD) . When the three-dimensional structure of the target protein is known, for instance through X-ray crystallography, it can be used to guide the design of inhibitors. nih.gov Docking simulations can predict how different analogs will bind and can help identify modifications that would enhance binding affinity or selectivity. This approach was used effectively in the design of piperazine sulfonamide BACE1 inhibitors, where iterative exploration of the enzyme's active site pockets led to the identification of potent analogs. nih.gov

The "tail approach" is a well-established strategy in the design of CA inhibitors that can be applied to this scaffold. nih.gov This method involves appending various chemical moieties (tails) to the core pharmacophore (the benzenesulfonamide). These tails can extend into less conserved regions of the enzyme's active site, outside the immediate vicinity of the zinc ion, leading to interactions that confer isoform selectivity. The piperidine ring and its substituents in the this compound scaffold can be considered a "tail" that can be systematically modified to achieve desired selectivity profiles.

Pharmacophore hybridization is another powerful strategy. This involves combining the structural features of two or more known pharmacophores into a single hybrid molecule. This approach was used to design novel benzenesulfonamide derivatives coupled with piperidine and other moieties, aiming to create compounds with dual mechanisms of action, such as VEGFR2 and topoisomerase II inhibition. researchgate.net

These rational design strategies, fueled by a deep understanding of the scaffold's SAR, enable the targeted modification of the this compound structure to improve potency, enhance selectivity, and optimize pharmacokinetic properties, ultimately leading to the development of superior therapeutic agents.

Lead Compound Identification and Optimization

The discovery of lead compounds is a critical first step in the drug development pipeline, often involving the screening of compound libraries or the synthesis of novel molecules based on existing pharmacophores. For derivatives of this compound, a key lead compound can be considered as the core structure itself, which has been subjected to various modifications to explore and optimize its biological activity.

In one study, a series of sulfonamides (3a-k) were synthesized by coupling different sulfonyl chlorides with 4-(piperidin-1-yl)aniline. researchgate.net This initial series of compounds served as a foundational set for investigating the structure-activity relationships. To further explore the chemical space and optimize the lead compounds, each of these synthesized sulfonamides was then treated with ethyl iodide to yield N-ethyl substituted derivatives (5a-k). researchgate.net The evaluation of these two series of compounds against various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, allowed for the identification of key structural features influencing their inhibitory potential. researchgate.net

The data revealed that the unsubstituted sulfonamides (3a-k) were generally more potent inhibitors than their N-ethyl substituted counterparts (5a-k). researchgate.net This suggests that the presence of the hydrogen atom on the sulfonamide nitrogen is crucial for activity, possibly acting as a hydrogen bond donor in interactions with the target enzyme. The nature of the substituent on the phenylsulfonyl moiety also played a significant role in modulating the inhibitory activity.

A clear example of lead optimization can be seen in the development of inhibitors for carbonic anhydrases (CAs), where the benzenesulfonamide scaffold is a well-established pharmacophore. In a study focused on developing inhibitors for cancer-associated carbonic anhydrase isoforms IX and XII, a series of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives were synthesized and evaluated. nih.gov While not direct derivatives of this compound, the study highlights the optimization process of a lead structure containing both piperidine and benzenesulfonamide moieties. The initial lead compound was modified by introducing various substituents on a terminal phenyl ring.

The optimization process led to the identification of compounds with high potency and selectivity. For instance, the introduction of a 4-fluoro substituent (compound 7h) resulted in the most effective inhibitor of hCA IX with a Ki of 1.2 nM, while a 4-hydroxy substituent (compound 7b) yielded the most potent inhibitor of hCA XII with a Ki of 4.3 nM. nih.gov These findings underscore the importance of subtle electronic and steric modifications in fine-tuning the biological activity of a lead compound.

The following table summarizes the inhibitory activities of selected optimized compounds from the aforementioned study.

| Compound | Substituent | Target | Inhibition Constant (Kᵢ) |

| 7h | 4-Fluoro | hCA IX | 1.2 nM |

| 7b | 4-Hydroxy | hCA XII | 4.3 nM |

This table is based on data presented in the research article on 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as carbonic anhydrase inhibitors. nih.gov

Design Principles for Enhancing Target Specificity

Enhancing the target specificity of a lead compound is a crucial aspect of drug design, aiming to minimize off-target effects and improve the therapeutic index. For this compound and its derivatives, several design principles can be employed to achieve greater selectivity for a desired biological target.

One of the primary design strategies involves exploiting structural differences in the active sites of target enzymes or receptors. The sulfonamide group is a key zinc-binding group in many carbonic anhydrase inhibitors. nih.gov The specificity of these inhibitors can be enhanced by modifying the "tail" of the molecule, which extends out of the active site and interacts with the surrounding amino acid residues. nih.gov These interactions in the peripheral region of the active site can be fine-tuned to favor binding to one isoform over another.

In the case of the 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives, molecular docking studies revealed that the sulfonamide group coordinates with the Zn²⁺ ion in the active site of carbonic anhydrases. nih.gov The specificity for different isoforms was attributed to interactions between the piperidine and the terminal substituted phenyl ring with residues at the entrance of the active site. For example, the high affinity of the 4-fluoro substituted compound (7h) for hCA IX was explained by favorable interactions of the fluorophenyl group with specific residues in the hydrophobic pocket of the enzyme. nih.gov

Another important design principle is the modulation of the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity. The introduction of polar groups, such as hydroxyl or carboxyl groups, can enhance interactions with polar residues in the target's active site, leading to increased affinity and specificity. Conversely, the addition of lipophilic moieties can favor interactions with hydrophobic pockets.

The observation that N-ethylation of the sulfonamide nitrogen in the this compound series led to a decrease in inhibitory activity against certain enzymes suggests that the hydrogen-bonding capability of the N-H group is a critical determinant of activity. researchgate.net Maintaining this feature while modifying other parts of the molecule can be a guiding principle for designing specific inhibitors.

Furthermore, the conformation of the molecule plays a significant role in target binding. The piperidine ring can adopt different conformations, and its orientation relative to the benzenesulfonamide core can influence how the molecule fits into a binding site. Rigidifying the structure by introducing cyclic constraints or bulky groups can lock the molecule into a bioactive conformation, thereby enhancing affinity and specificity for the intended target.

Exploiting structural differences in the target's active site: Modifying the peripheral parts of the molecule to interact with unique residues of the target enzyme.

Fine-tuning physicochemical properties: Adjusting lipophilicity and hydrogen bonding potential to optimize interactions with the binding pocket.

Preserving key pharmacophoric features: Maintaining essential functional groups, such as the sulfonamide N-H, that are critical for activity.

Conformational constraint: Restricting the flexibility of the molecule to favor a bioactive conformation.

By applying these principles, medicinal chemists can rationally design more potent and selective modulators of biological targets based on the this compound scaffold.

Computational Chemistry and in Silico Modeling for 4 Piperidin 1 Yl Benzenesulfonamide Research

Molecular Docking Studies for Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as 4-(Piperidin-1-YL)benzenesulfonamide, and a protein target.

Molecular docking simulations are extensively used to predict the binding poses and estimate the binding affinity of this compound and its analogs with various biological targets, particularly enzymes like carbonic anhydrases (CAs) and acetylcholinesterase (AChE). These predictions are critical in the early stages of drug discovery to identify promising lead compounds.

For instance, in studies involving benzenesulfonamide (B165840) derivatives targeting carbonic anhydrases, docking scores have been used to rank compounds based on their potential inhibitory activity. A study on a benzenesulfonamide derivative analogous to SLC-0111, a known CA inhibitor, revealed docking scores of -9.782 against CA II and -7.466 against CA IX mdpi.com. Such negative scores indicate favorable binding energies. The sulfonamide moiety is a well-established zinc-binding group, and its interaction with the zinc ion in the active site of carbonic anhydrases is a key factor in its inhibitory mechanism.

Similarly, docking studies of 4-phthalimidobenzenesulfonamide derivatives with acetylcholinesterase have shown that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme researchgate.net. The binding affinity is influenced by the nature of the substituents on the benzenesulfonamide core.

| Compound Derivative | Target Enzyme | Docking Score (kcal/mol) |

|---|---|---|

| Benzenesulfonamide analogue of SLC-0111 | Carbonic Anhydrase II | -9.782 |

| Benzenesulfonamide analogue of SLC-0111 | Carbonic Anhydrase IX | -7.466 |

| 4-Phthalimidobenzenesulfonamide derivative | Acetylcholinesterase | - |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the protein-ligand complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

In the context of benzenesulfonamide inhibitors of carbonic anhydrase, the sulfonamide group typically forms a crucial hydrogen bond with the amino acid residue Threonine 199 (Thr199) and coordinates with the zinc ion in the active site mdpi.com. Other significant interactions can occur with various amino acid residues within the binding pocket, further enhancing the binding affinity. For example, derivatives have been shown to form hydrogen bonds with residues such as Asparagine 62 (Asn62) and Glutamine 92 (Gln92), and π-π stacking interactions with Histidine 94 (His94) chemijournal.com.

| Compound Moiety | Target Enzyme | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Sulfonamide | Carbonic Anhydrase II/IX | Thr199, Zn2+ | Hydrogen Bond, Metal Coordination |

| Aromatic Ring | Carbonic Anhydrase II | His94 | π-π Stacking |

| Substituent Groups | Carbonic Anhydrase II | Asn62, Gln92 | Hydrogen Bond |

| Piperidine (B6355638) Ring | Various | Hydrophobic Pockets | Hydrophobic Interaction |

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for understanding the intrinsic electronic properties of a molecule like this compound, which in turn govern its reactivity and interactions.

DFT calculations are employed to determine the energies and distributions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For sulfonamide derivatives, the distribution of HOMO and LUMO densities can indicate the likely sites for electrophilic and nucleophilic attack. For instance, in a study of a sulfonamide-Schiff base derivative, the HOMO was found to be localized on the sulfonamide and part of the aromatic system, while the LUMO was distributed over the Schiff base linkage and the adjacent aromatic ring nih.gov. This distribution helps in understanding the charge transfer characteristics of the molecule.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated. These descriptors are valuable for Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of a compound with its biological activity. Key descriptors include:

Ionization Potential (I): Related to the energy of the HOMO (I ≈ -EHOMO).

Electron Affinity (A): Related to the energy of the LUMO (A ≈ -ELUMO).

Electronegativity (χ): A measure of the power of an atom or a group of atoms to attract electrons towards itself (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = χ2 / 2η).

These descriptors provide a quantitative basis for understanding and predicting the reactivity and biological activity of this compound and its derivatives. For example, a higher electrophilicity index might suggest a greater propensity to interact with biological nucleophiles.

| Descriptor | Symbol | Formula | Typical Value Range (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5 to -7 |

| LUMO Energy | ELUMO | - | -1 to -3 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 3 to 5 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3 to 5 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.5 to 2.5 |

| Electrophilicity Index | ω | χ2 / 2η | 2 to 4 |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. This is a crucial step in drug development as it helps to identify potential liabilities early in the process, reducing the likelihood of late-stage failures. Various online tools and software, such as SwissADME and MolSoft, are used to perform these predictions.

For this compound, in silico ADME profiling would assess a range of properties, including:

Absorption: Parameters like intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate potential are predicted.

Distribution: Predictions of blood-brain barrier permeability and plasma protein binding are made.

Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is evaluated.

Excretion: Properties related to the elimination of the compound from the body are estimated.

Additionally, physicochemical properties relevant to ADME, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are calculated. These are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of the compound.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Good for absorption |

| LogP | < 5 | Optimal lipophilicity |

| Hydrogen Bond Donors | < 5 | Good for membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Good for membrane permeability |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Good for cell permeability |

| Gastrointestinal Absorption | High | Good oral bioavailability potential |

| Blood-Brain Barrier Permeation | No | Low potential for CNS side effects |

| CYP450 Inhibition | Inhibitor of specific isoforms | Potential for drug-drug interactions |

Prediction of Oral Bioavailability and Drug-Likeness

The assessment of oral bioavailability and drug-likeness is a critical early step in the evaluation of any potential drug candidate. Oral bioavailability refers to the fraction of an administered drug that reaches the systemic circulation, a key determinant of its efficacy. Drug-likeness, on the other hand, is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug, such as favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

A number of computational models and rules have been developed to predict these properties. One of the most widely recognized is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. frontiersin.orgnih.gov In silico tools, such as those available through online servers like SwissADME and MolSoft, are frequently employed to calculate these and other relevant physicochemical descriptors. mdpi.com For this compound, these tools can generate a comprehensive drug-likeness profile.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 254.35 g/mol | Compliant (≤500) |

| logP | 1.85 | Compliant (≤5) |

| Hydrogen Bond Donors | 1 | Compliant (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant (≤10) |

Beyond Lipinski's rule, other parameters such as the topological polar surface area (TPSA) are also crucial in predicting oral bioavailability. TPSA is a good indicator of a drug's ability to permeate cell membranes. For this compound, a predicted TPSA value would further inform its potential for good oral absorption.

Computational Assessment of Pharmacokinetic Parameters

The in silico prediction of pharmacokinetic parameters, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), provides a more detailed understanding of a compound's fate within the body. longdom.org Various computational models, often employing machine learning algorithms trained on large datasets of known drugs, can estimate these properties. nih.govjaptronline.com

For this compound, a computational ADME profile would typically include predictions for:

Absorption: Parameters such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted to assess how well the compound is absorbed from the gastrointestinal tract. nih.gov

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are important for understanding where the drug distributes in the body. frontiersin.org

Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is assessed to predict potential drug-drug interactions.

Excretion: Parameters related to the compound's clearance from the body are estimated.

| Parameter | Predicted Outcome |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Advanced Computational Approaches in Drug Discovery

In addition to the prediction of static molecular properties, more advanced computational techniques can simulate the dynamic behavior of molecules and their interactions with biological targets. These methods provide a more nuanced understanding of the molecular mechanisms underlying a compound's activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and binding stability of a ligand within the active site of a protein. worldscientific.commdpi.com

In the context of this compound research, MD simulations could be employed to:

Investigate the stability of the compound when bound to a specific biological target, such as an enzyme or receptor.

Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity.

Explore the influence of solvent molecules on the binding process.

Assess the conformational flexibility of both the ligand and the protein upon binding.

The insights gained from MD simulations can be invaluable for understanding the molecular basis of a compound's activity and for guiding the rational design of more potent and selective analogs. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological effect. dovepress.comnih.gov A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. nih.govmdpi.comnih.gov This allows for the rapid identification of novel compounds that possess the required pharmacophoric features and are therefore likely to be active.

For this compound, a pharmacophore model could be developed based on its own structure or the structure of a known target. This model could then be used to:

Screen virtual libraries of compounds to identify other potential scaffolds with similar activity.

Guide the design of new derivatives of this compound with improved potency or other desirable properties.

Help to elucidate the key molecular features responsible for its biological activity. dergipark.org.tr

The combination of pharmacophore modeling and virtual screening represents a powerful strategy for hit identification and lead optimization in the drug discovery process. researchgate.net

Conclusions and Future Directions in 4 Piperidin 1 Yl Benzenesulfonamide Research

Summary of Key Academic Contributions and Research Gaps

Research into the 4-(Piperidin-1-YL)benzenesulfonamide scaffold has yielded a wealth of derivatives with a broad spectrum of therapeutic potential. A significant body of academic work has focused on modifying this core structure to achieve targeted biological activity. Key contributions have been made in the synthesis of novel derivatives and the evaluation of their efficacy in various disease models.